Pyroxasulfone
Overview
Description
Pyroxasulfone is a novel pre-emergence herbicide developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd. It is primarily used to control grass and small-seeded broadleaf weeds in crops such as wheat, corn, and soybean. This compound inhibits the biosynthesis of very-long-chain fatty acids in plants, making it highly effective at lower application rates compared to other commercial herbicides .
Mechanism of Action
Target of Action
Pyroxasulfone is a pre-emergence herbicide that primarily targets the production of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including the formation of cell membranes and energy storage . By inhibiting VLCFA synthesis, this compound disrupts these essential functions, leading to the death of the plant .
Mode of Action
This compound acts by inhibiting the elongation steps of VLCFA synthesis, which are normally catalyzed by VLCFA elongases . This inhibition results in a drastic reduction in the biosynthesis of VLCFAs and causes a build-up of fatty acid precursors . The herbicide is absorbed by the young roots and shoots of weeds after application and blocks apical division after plant germination .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of VLCFAs. This compound specifically inhibits many elongation steps catalyzed by VLCFA elongases . This inhibition disrupts the normal functioning of the plant, leading to its death . In resistant plants, several metabolites of this compound are formed via a glutathione (GSH) conjugation pathway .
Result of Action
The result of this compound’s action is the effective control of both grass and broadleaf weeds. It exhibits an excellent herbicidal activity and shows sufficient residual activity . This means that this compound remains effective for a longer period after application, providing extended weed control .
Action Environment
The efficacy of this compound is influenced by various environmental factors such as soil properties, rainfall, and field preparation . For instance, its herbicidal efficacy improves with smooth soil surface preparation . Moreover, this compound is stable and maintains its efficacy in soils with high organic matter content . It also dissipates in the environment primarily through leaching and gradual biotransformation to the major transformation product KIH-485-M-1 .
Biochemical Analysis
Biochemical Properties
Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants . This interaction with the biochemical pathway of fatty acid synthesis is the primary mechanism through which this compound exerts its herbicidal activity .
Cellular Effects
In terms of cellular effects, this compound has been found to cause neurotoxicities in the central and peripheral nervous system, such as axonal/myelin degeneration, myocardial degeneration/necrosis in rats and mice, inflammation, degeneration or necrosis of the skeletal muscle in rats and dogs, decreased kidney weight, retrograde (ascending) nephropathy in mice, and urinary bladder mucosal hyperplasia in rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the biosynthesis of very-long-chain fatty acids in plants . This inhibition disrupts normal plant growth and development, leading to the death of the weed .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, the herbicide dose required to reduce biomass by 50% (ED 50) in false cleavers ranged between 53 and 395 g ha −1 at Scott and Ellerslie, respectively .
Dosage Effects in Animal Models
In animal models, major adverse effects of this compound were observed, including neurotoxicities in the central and peripheral nervous system, myocardial degeneration/necrosis in rats and mice, inflammation, degeneration or necrosis of the skeletal muscle in rats and dogs, decreased kidney weight, retrograde (ascending) nephropathy in mice, and urinary bladder mucosal hyperplasia in rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of very-long-chain fatty acid biosynthesis . It inhibits several fatty acid elongation steps for shoot formation and cell proliferation in the plants .
Transport and Distribution
Given its role as a pre-emergence herbicide, it is likely that this compound is transported through the plant’s vascular system where it inhibits the biosynthesis of very-long-chain fatty acids .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with enzymes involved in fatty acid biosynthesis, which are typically located in the cytoplasm or endoplasmic reticulum of plant cells .
Preparation Methods
The synthesis of pyroxasulfone involves several key steps:
Hydroxylation Reaction: A reactant undergoes hydroxylation to form an intermediate.
Fluoromethylation Reaction: The intermediate is then subjected to fluoromethylation.
Chlorination Reaction: The resulting compound undergoes chlorination to form another intermediate.
Combination and Separation: The intermediates are mixed, and water is added to separate the organic phase.
Oxidation Reaction: A solvent and an oxidant are added to the transition intermediate to obtain this compound.
Industrial production methods focus on optimizing yield and reducing byproducts, thereby minimizing waste and implementing solvent recycling .
Chemical Reactions Analysis
Pyroxasulfone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyroxasulfone has a wide range of scientific research applications:
Agriculture: It is extensively used as a herbicide to control weeds in various crops, including wheat, corn, soybean, and cotton
Environmental Science: Research on this compound’s environmental impact and its degradation in soil and water is ongoing.
Biology: Studies focus on its effects on plant physiology and its role in inhibiting very-long-chain fatty acid biosynthesis
Industry: This compound is used in formulations with other herbicides to enhance weed control efficacy.
Comparison with Similar Compounds
Pyroxasulfone is unique compared to other herbicides due to its lower application rates and higher stability. Similar compounds include:
Metolachlor: Another herbicide that inhibits very-long-chain fatty acid biosynthesis but requires higher application rates.
Acetochlor: Similar in mode of action but less stable and requires higher doses.
Dimethenamid: Also inhibits very-long-chain fatty acid biosynthesis but has different environmental persistence.
This compound’s unique chemical structure and mode of action make it a valuable tool in modern agriculture for effective weed management .
Properties
IUPAC Name |
3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5N3O4S/c1-11(2)4-7(19-24-11)25(21,22)5-6-8(12(15,16)17)18-20(3)9(6)23-10(13)14/h10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASLETQIYIQFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)S(=O)(=O)CC2=C(N(N=C2C(F)(F)F)C)OC(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058104 | |
Record name | Pyroxasulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447399-55-5 | |
Record name | Pyroxasulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447399-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyroxasulfone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447399555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroxasulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyroxasulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROXASULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XP114422 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyroxasulfone is a very-long-chain fatty acid elongase (VLCFAE) inhibitor, categorized as a WSSA Group 15 herbicide. [ [] ] VLCFAEs are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cell membranes and cuticular waxes. By inhibiting VLCFAE activity, this compound disrupts the production of VLCFAs, ultimately leading to impaired cell membrane formation and compromised seedling growth, causing weed death. [ [], [] ]
ANone: this compound is characterized by the following:
A: Research indicates that soil properties, particularly clay and organic matter content, can influence the efficacy of this compound. Higher rates of this compound may be required to achieve effective weed control in soils with higher clay or organic matter content. [ [] ] This is likely due to increased binding of this compound to these soil components, reducing its availability for plant uptake.
A: Studies evaluating sorption coefficients have shown that this compound exhibits relatively low soil binding compared to other herbicides like S-metolachlor and dimethenamid-P. [ [] ] This implies that this compound is more prevalent in the soil solution, making it more readily available for plant uptake and contributing to its efficacy even at lower application rates.
A: Research suggests that this compound is most effective against wild oat when applied preemergence. [ [] ] The herbicide tends to remain in the top layer of the soil, making it crucial for the seed or the emerging shoot to intercept this layer for optimal control. Deep-seeded wild oat may emerge from below the effective herbicide zone, potentially reducing this compound efficacy.
A: Yes, cases of this compound resistance have emerged in certain weed species, including Lolium rigidum (annual ryegrass) and Amaranthus tuberculatus (tall waterhemp). [ [], [] ] One identified resistance mechanism involves enhanced metabolic detoxification through glutathione conjugation. [ [], [] ] Glutathione transferases (GSTs) play a role in conjugating this compound to glutathione, facilitating its breakdown and reducing its herbicidal activity.
A: Research has identified a specific glutathione transferase isoform, GSTF13, which is significantly more abundant in this compound-resistant L. rigidum populations. [ [] ] This suggests that GSTF13 may be a key player in conferring this compound resistance. Further investigation into this resistance mechanism can aid in developing strategies to mitigate or overcome this compound resistance in weed populations.
ANone: Studies have evaluated the safety of this compound in various crops.
- Corn (Zea mays): Corn shows excellent tolerance to both preemergence and postemergence applications of this compound at labeled rates. [ [] ]
- Sunflower (Helianthus annuus): Sunflower exhibits adequate tolerance to this compound applied alone or in combination with sulfentrazone. [ [], [] ]
- Wheat (Triticum aestivum): Wheat generally demonstrates good tolerance to preemergence this compound. [ [], [], [], [] ]
- Field pea (Pisum sativum): Field pea generally shows good tolerance to this compound, although higher rates may cause injury at locations with low organic matter and high precipitation. [ [] ]
- Sweetpotato (Ipomoea batatas): Sweetpotato exhibits some tolerance to this compound, with lower rates being safer for pretransplant application. [ [] ]
- Peanut (Arachis hypogaea): Peanut varieties generally display good tolerance to preemergence this compound. [ [], [] ]
- Potato (Solanum tuberosum): Potato shows good tolerance to preemergence applications of this compound at rates up to 0.15 kg ai ha−1. [ [] ]
- Spring planted cereals: Among spring-planted cereals, wheat exhibits the highest tolerance to this compound, followed by barley and durum wheat, while oats are the most sensitive. [ [] ]
- Vegetable soybean: Vegetable soybean cultivars generally demonstrate similar tolerance to this compound compared to grain-type soybean. [ [] ]
- Snap bean (Phaseolus vulgaris): Snap bean exhibits variable tolerance to this compound, with many cultivars being sensitive, particularly under conditions of high water supply. [ [] ]
- Rice (Oryza sativa): Rice shows significant injury from fall-applied this compound, even at suggested use rates, making it unsuitable for use in rice production systems. [ [] ]
A: Research indicates that this compound dissipation in the soil is influenced by environmental factors such as temperature and moisture. [ [] ] Half-life values (DT50) have been reported to range from 15.4 to 134 days, suggesting that the herbicide can persist long enough to provide residual weed control but is unlikely to cause excessive injury to rotational crops. [ [], [] ]
A: Research has demonstrated the effectiveness of two-pass herbicide programs incorporating this compound for controlling glyphosate-resistant Palmer amaranth in glyphosate/dicamba-resistant soybean. [ [] , [], [] ] Preemergence applications of various herbicide premixes or tank mixtures containing this compound followed by an early postemergence treatment of glyphosate + dicamba provided excellent control of this troublesome weed. [ [] ]
A: Studies on this compound dissipation and mobility in soil suggest that the herbicide can move downward in the soil profile, particularly under certain environmental conditions. [ [] ] This highlights the need for responsible this compound application practices to minimize potential leaching and contamination of groundwater resources.
ANone: Depending on the specific weed species and cropping system, several alternative herbicides with different modes of action can be considered:
- Prosulfocarb plus S-metolachlor: A preemergence herbicide combination that provides effective control of rigid ryegrass. [ [] ]
- Flufenacet: A soil-applied herbicide that offers good control of rattail fescue. [ [] ]
- Clomazone: A preemergence herbicide that can control glyphosate-resistant Italian ryegrass. [ [], [] ]
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